5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarbaldehyde
Description
5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarbaldehyde (CAS: 139120-69-7) is a thiophene-derived compound featuring a 4-chlorophenylsulfanyl substituent at the 5-position and a carbaldehyde group at the 2-position of the thiophene ring. Its molecular formula is C₁₁H₇ClOS₂, with a molecular weight of 254.76 g/mol . The compound is characterized by high purity (>95%) and is utilized in organic synthesis and pharmaceutical research, particularly in the development of heterocyclic scaffolds for drug discovery.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS2/c12-8-1-3-9(4-2-8)14-11-6-5-10(7-13)15-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQJCKBNBFDXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(S2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427667 | |
| Record name | 5-[(4-Chlorophenyl)sulfanyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139120-69-7 | |
| Record name | 5-[(4-Chlorophenyl)thio]-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139120-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Chlorophenyl)sulfanyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiophene Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde groups onto aromatic systems. For 2-thiophenecarbaldehyde synthesis, thiophene reacts with N,N-dimethylformamide (DMF) and phosgene equivalents (e.g., triphosgene) in chlorobenzene.
Reaction Conditions:
- Reagents: Thiophene, triphosgene, DMF, chlorobenzene.
- Temperature: 0–5°C (initial), then room temperature.
- Yield: 65–72%.
Mechanism:
- Formation of the Vilsmeier reagent (DMF-phosgene adduct).
- Electrophilic substitution at the thiophene’s α-position.
- Hydrolysis to yield the aldehyde.
Data Table 1: Optimization of Vilsmeier-Haack Parameters
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Triphosgene Equiv. | 1.2 | 72 | 98 |
| Solvent | Chlorobenzene | 68 | 97 |
| Reaction Time | 6 hours | 70 | 96 |
Introduction of 4-Chlorophenylsulfanyl Group
The sulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) or oxidative coupling. A common approach involves reacting 2-thiophenecarbaldehyde with 4-chlorobenzenethiol under basic conditions.
Procedure:
- Base-Mediated Substitution:
- Oxidative Coupling:
Research Discoveries and Optimization
Solvent Effects on Sulfanyl Group Incorporation
Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfanyl group incorporation by stabilizing intermediates. Non-polar solvents like chlorobenzene reduce side reactions but slow kinetics.
Data Table 3: Solvent Screening for Sulfanylation
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 63 | 12 |
| DMSO | 46.7 | 65 | 10 |
| Chlorobenzene | 5.6 | 45 | 24 |
Substituent Effects on Reactivity
Electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance electrophilicity, accelerating sulfanyl group attachment. Merging 2-methyl and 3,4-dichloro substituents improves yield by 15–20%.
Data Table 4: Substituent Impact on Reaction Efficiency
| Substituent | Yield (%) | Kd (µM)* |
|---|---|---|
| 4-Chloro | 63 | 26.1 |
| 3,4-Dichloro | 78 | 3.57 |
| 2-Methyl-4-chloro | 82 | 2.88 |
*Dissociation constant (Kd) from isothermal titration calorimetry (ITC).
Catalytic Innovations
Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling between thiophene boronic acids and 4-chlorophenyl disulfides, achieving yields up to 80%.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Vilsmeier-Haack + SNAr | 63 | Low | High | Moderate (phosgene) |
| One-Pot Tandem | 75 | Medium | Moderate | Low |
| Palladium Catalysis | 80 | High | Low | Low |
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarboxylic acid.
Reduction: 5-[(4-Chlorophenyl)sulfanyl]-2-thiophenemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarbaldehyde is a compound that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry, agriculture, and materials science. This article outlines its applications based on recent findings and case studies.
Antifungal Activity
Recent studies have demonstrated the antifungal properties of this compound. It has been shown to exhibit significant activity against various fungal strains, including those responsible for mycotoxicosis in humans and livestock. For instance, a study highlighted its effectiveness against Fusarium species, which are known to produce harmful mycotoxins .
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Fusarium oxysporum | 6.25 µg/mL |
| Fusarium f.sp. lycopersici | 4.1 µg/mL |
Anticancer Properties
The compound has also been investigated for its potential anticancer properties. It has been reported to inhibit the growth of certain cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. In vitro studies have indicated that it could be a candidate for further development as an anticancer agent .
Pesticidal Activity
In agricultural research, this compound has been evaluated for its pesticidal properties. Its efficacy against plant pathogens suggests potential use as a fungicide or herbicide, especially in controlling diseases caused by fungal infections in crops .
Plant Growth Regulation
The compound's influence on plant growth has also been noted, where it may act as a growth regulator under specific conditions, enhancing resistance to diseases while promoting healthy growth patterns .
Organic Electronics
In material science, this compound is being explored for its applications in organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene units is particularly advantageous due to their ability to facilitate charge transport .
Case Study 1: Antifungal Efficacy
A comprehensive study was conducted to evaluate the antifungal efficacy of this compound against various strains of Fusarium. The results indicated that the compound significantly inhibited fungal growth at low concentrations, suggesting its potential as a natural antifungal agent.
Case Study 2: Anticancer Research
Another study focused on the compound's anticancer effects on breast cancer cell lines. The results showed that treatment with the compound led to reduced cell viability and induced apoptosis, highlighting its potential therapeutic role in cancer treatment.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chlorophenylsulfanyl group can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Structural and Electronic Differences
The compound’s structural analogs vary in substituents on the thiophene ring, influencing electronic properties and applications:
| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Substituent | Electronic Effect |
|---|---|---|---|---|---|
| 5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarbaldehyde | C₁₁H₇ClOS₂ | 139120-69-7 | 254.76 | 4-Chlorophenylsulfanyl | Electron-withdrawing (Cl, S) |
| 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde | C₁₂H₁₀O₂S | Not provided | 226.27 | 4-Methoxyphenyl | Electron-donating (OCH₃) |
| N-(Azetidin-3-yl)thiophene-2-sulfonamide hydrochloride | C₇H₁₁ClN₂O₂S₂ | 1605264-42-3 | 254.76 | Sulfonamide, Azetidin | Polar, hydrogen-bonding groups |
Key Observations :
- Electron Effects : The chlorophenylsulfanyl group in the target compound enhances electrophilicity at the carbaldehyde site compared to the methoxyphenyl analog, which donates electrons via the methoxy group .
- Molecular Weight : The sulfonamide analog shares the same molecular weight (254.76 g/mol) as the target compound but differs in functional groups, leading to distinct solubility and biological activity .
Biological Activity
5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarbaldehyde is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiophene rings and the introduction of chlorophenyl and sulfanyl groups. The specific synthetic routes can vary, but they often utilize starting materials such as 4-chlorobenzenesulfenyl chloride and thiophene-2-carbaldehyde. Characterization of the compound is usually performed using techniques like NMR spectroscopy and mass spectrometry to confirm its structure.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.
Antibacterial Activity
Several studies have assessed the antibacterial properties of this compound against various bacterial strains. For instance, it has shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects on other strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. In vitro assays indicate that it possesses significant activity against fungal pathogens, which could be attributed to its ability to inhibit fungal cell growth or disrupt cellular functions .
Anticancer Potential
Research into the anticancer effects of this compound has shown promising results. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, suggesting that it may induce apoptosis or inhibit cell proliferation through different pathways .
Case Studies and Research Findings
-
Antibacterial Study : A study conducted by Aziz-ur-Rehman et al. demonstrated that compounds similar to this compound exhibited strong inhibitory activity against urease and acetylcholinesterase enzymes, which are crucial in bacterial metabolism .
Compound Bacterial Strain Inhibition Zone (mm) This compound Salmonella typhi 15 Bacillus subtilis 18 - Antifungal Activity : Another study reported that this compound displayed effective antifungal activity against Fusarium species with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL .
-
Anticancer Research : In a study assessing the anticancer properties, compounds derived from similar structures were found to inhibit the growth of human pancreatic cancer cells significantly . The IC50 values for these compounds ranged from 10 to 25 µM.
Compound Cell Line IC50 (µM) This compound Patu8988 (pancreatic) 20 ECA109 (esophagus) 15
Q & A
Q. What precautions are critical when handling this compound due to its hazardous properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
